molecular formula C16H23NO2 B245841 N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide

N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide

Cat. No. B245841
M. Wt: 261.36 g/mol
InChI Key: JHZKOFJJDWDUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, also known as otilonium bromide, is a quaternary ammonium derivative with antispasmodic properties. It is commonly used in the treatment of irritable bowel syndrome (IBS) due to its ability to reduce intestinal smooth muscle contractions. In

Mechanism of Action

Otilonium bromide exerts its antispasmodic effects by blocking L-type calcium channels in intestinal smooth muscle cells. This results in a reduction in intracellular calcium levels, which leads to a decrease in muscle contraction and relaxation of the intestinal wall.
Biochemical and Physiological Effects:
In addition to its antispasmodic effects, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to have anti-inflammatory and antioxidant properties. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in the intestine.

Advantages and Limitations for Lab Experiments

Otilonium bromide is a well-established antispasmodic agent with a proven track record of effectiveness in the treatment of IBS. However, its use in lab experiments may be limited by its specificity for intestinal smooth muscle cells and its potential for off-target effects.

Future Directions

Future research on N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide may focus on its potential use in the treatment of other gastrointestinal disorders, such as inflammatory bowel disease and functional dyspepsia. Additionally, further investigation into the mechanisms underlying its anti-inflammatory and antioxidant effects may lead to the development of new therapies for these conditions. Finally, the development of new formulations of N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide with improved bioavailability and pharmacokinetic properties may lead to more effective treatments for IBS and other gastrointestinal disorders.

Synthesis Methods

Otilonium bromide is synthesized through a multi-step process involving the reaction of 2-methylcyclohexanone with phenol to form 2-(4-methylphenoxy)cyclohexanone. This intermediate is then reacted with N-methylpiperazine in the presence of acetic acid to form N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide, which is then converted to the bromide salt through reaction with hydrobromic acid.

Scientific Research Applications

Otilonium bromide has been extensively studied for its effectiveness in the treatment of IBS. In a randomized, double-blind, placebo-controlled trial, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide was found to significantly reduce abdominal pain and bloating in patients with IBS. Additionally, N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide bromide has been shown to improve stool consistency and reduce the frequency of bowel movements in patients with diarrhea-predominant IBS.

properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C16H23NO2/c1-12-7-9-14(10-8-12)19-11-16(18)17-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11H2,1-2H3,(H,17,18)

InChI Key

JHZKOFJJDWDUDD-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C

Canonical SMILES

CC1CCCCC1NC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

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